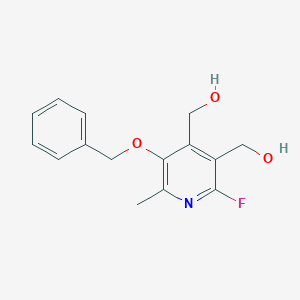![molecular formula C19H24N6O5 B14197835 L-Histidyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine CAS No. 920281-92-1](/img/structure/B14197835.png)
L-Histidyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Histidyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine is a synthetic peptide compound It is characterized by the presence of histidine, alanine, and glycine residues, along with a benzoyl group attached to the histidine residue
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added stepwise, with each addition followed by deprotection and coupling reactions. The benzoyl group is introduced through a specific reaction with benzoyl chloride under basic conditions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process. The use of protective groups and coupling reagents is optimized to ensure high yield and purity. The final product undergoes rigorous quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
L-Histidyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidine derivatives.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Histidine derivatives.
Reduction: Benzylated peptides.
Substitution: Alkylated or acylated peptides.
Aplicaciones Científicas De Investigación
L-Histidyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in enzyme-substrate interactions.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of novel biomaterials and nanomaterials.
Mecanismo De Acción
The mechanism of action of L-Histidyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine involves its interaction with specific molecular targets. The histidine residue can bind to metal ions, facilitating catalytic reactions. The benzoyl group can interact with hydrophobic pockets in proteins, influencing their activity. The compound can modulate various biochemical pathways, depending on its specific structure and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
N-Hippuryl-His-Leu: Another peptide with a benzoyl group, used as a substrate for angiotensin-converting enzyme.
Benzoyl-Gly-His-Leu: Similar structure, used in peptide synthesis studies.
Hippuryl-L-Histidyl-L-Leucine: Shares the histidine and benzoyl moieties, used in biochemical research.
Uniqueness
L-Histidyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine is unique due to the specific positioning of the benzoyl group and the combination of amino acids. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
920281-92-1 |
|---|---|
Fórmula molecular |
C19H24N6O5 |
Peso molecular |
416.4 g/mol |
Nombre IUPAC |
2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]-[4-(aminomethyl)benzoyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C19H24N6O5/c1-11(17(28)23-9-16(26)27)25(18(29)13-4-2-12(7-20)3-5-13)19(30)15(21)6-14-8-22-10-24-14/h2-5,8,10-11,15H,6-7,9,20-21H2,1H3,(H,22,24)(H,23,28)(H,26,27)/t11-,15-/m0/s1 |
Clave InChI |
NNDFMOZIMBALJK-NHYWBVRUSA-N |
SMILES isomérico |
C[C@@H](C(=O)NCC(=O)O)N(C(=O)C1=CC=C(C=C1)CN)C(=O)[C@H](CC2=CN=CN2)N |
SMILES canónico |
CC(C(=O)NCC(=O)O)N(C(=O)C1=CC=C(C=C1)CN)C(=O)C(CC2=CN=CN2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Methoxyamino)methyl]phenol](/img/structure/B14197758.png)
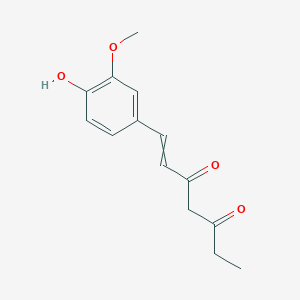
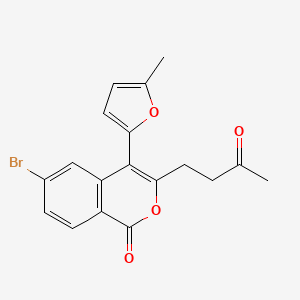
![Methanone, (3-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14197786.png)

![1-[(2S)-1-Phenylpropan-2-yl]piperidine](/img/structure/B14197797.png)
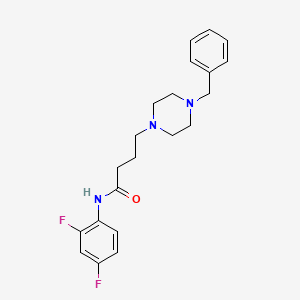
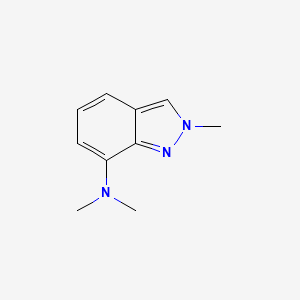
![6,7-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B14197822.png)
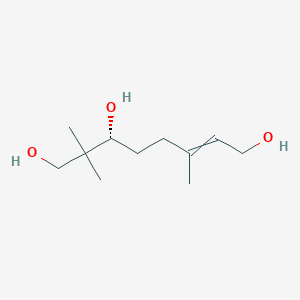
![2-(Difluoromethyl)-N-[2-(1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14197829.png)
